n-Ethyl-N-(pyrrolidin-3-yl)pivalamide

Catalog No.
S14184583
CAS No.
M.F
C11H22N2O
M. Wt
198.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Ethyl-N-(pyrrolidin-3-yl)pivalamide

Product Name

n-Ethyl-N-(pyrrolidin-3-yl)pivalamide

IUPAC Name

N-ethyl-2,2-dimethyl-N-pyrrolidin-3-ylpropanamide

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

InChI

InChI=1S/C11H22N2O/c1-5-13(9-6-7-12-8-9)10(14)11(2,3)4/h9,12H,5-8H2,1-4H3

InChI Key

FAFDZLTYSRGGSW-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCNC1)C(=O)C(C)(C)C

N-Ethyl-N-(pyrrolidin-3-yl)pivalamide is a novel compound characterized by a unique structure that includes a pivalamide group, an ethyl substituent, and a pyrrolidine ring. This compound has garnered attention due to its potential applications in medicinal chemistry and pharmacology. The structural formula can be represented as follows:

C12H21N2O\text{C}_12\text{H}_{21}\text{N}_2\text{O}

This compound's design integrates elements that may enhance its biological activity, making it a subject of interest for further research in drug development.

, which include:

  • Oxidation: The compound can be oxidized to form various products, potentially altering its biological properties.
  • Reduction: Reduction reactions can modify functional groups attached to the pyrrolidine ring, affecting the compound's reactivity and biological activity.
  • Substitution: The pivalamide and pyrrolidine groups can be substituted with other functional groups under appropriate conditions, allowing for the synthesis of derivatives with varied properties.

Common reagents used in these reactions include iodine and tert-butyl hydroperoxide, often in solvents like toluene or ethyl acetate.

Preliminary studies suggest that N-Ethyl-N-(pyrrolidin-3-yl)pivalamide exhibits significant biological activity. Compounds with similar structures have been reported to interact with various biochemical pathways, potentially leading to therapeutic effects. For instance, derivatives of pivalamide compounds have shown promise in anti-inflammatory and analgesic activities. The specific mechanisms of action for this compound are still under investigation but may involve modulation of neurotransmitter systems or inhibition of specific enzymes .

The synthesis of N-Ethyl-N-(pyrrolidin-3-yl)pivalamide typically involves multi-step organic reactions. One common method includes the reaction of pivaloyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction conditions must be carefully controlled to ensure high yields and purity of the final product.

  • Step 1: React pivaloyl chloride with pyrrolidine.
  • Step 2: Introduce ethyl amine to form the desired amide bond.
  • Step 3: Purify the product using standard techniques such as recrystallization or chromatography.

These methods highlight the importance of careful selection of reagents and conditions to optimize yield and minimize by-products .

N-Ethyl-N-(pyrrolidin-3-yl)pivalamide has potential applications across various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting neurological disorders or inflammatory diseases.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules in medicinal chemistry.
  • Material Science: The compound may find applications in creating new materials with specific chemical properties due to its unique functional groups .

Interaction studies are crucial for understanding how N-Ethyl-N-(pyrrolidin-3-yl)pivalamide interacts with biological systems. Preliminary data suggest that it may bind to specific receptors or enzymes, influencing various physiological processes. Ongoing research aims to elucidate these interactions, which could provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with N-Ethyl-N-(pyrrolidin-3-yl)pivalamide, including:

  • N-Ethyl-N-(pyrrolidin-2-yl)pivalamide: Similar structure but differs in the position of the nitrogen atom on the pyrrolidine ring.
  • N-Methyl-N-(pyrrolidin-3-yl)pivalamide: Variation in the alkyl substituent which may affect biological activity.
  • N-(Pyridin-2-yl)pivalamide: Contains a pyridine instead of a pyrrolidine ring, potentially leading to different pharmacological profiles.

Uniqueness

N-Ethyl-N-(pyrrolidin-3-yl)pivalamide is unique due to its combination of an ethyl group, a pyrrolidine ring, and a pivalamide moiety. This specific arrangement may impart distinct chemical properties that differentiate it from other similar compounds, making it particularly valuable for medicinal chemistry applications.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

198.173213330 g/mol

Monoisotopic Mass

198.173213330 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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